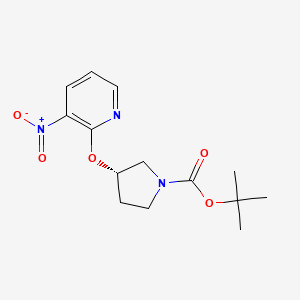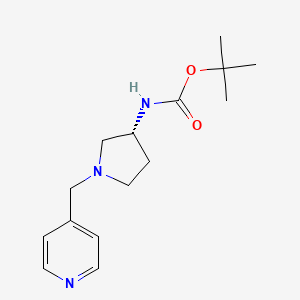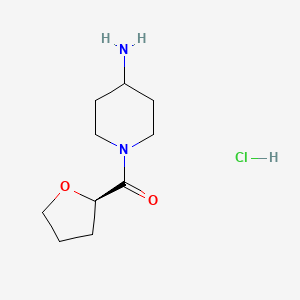![molecular formula C18H27ClN2O2 B3027386 tert-Butyl [1-(4-chlorobenzyl)piperidin-4-yl]methylcarbamate CAS No. 1286264-32-1](/img/structure/B3027386.png)
tert-Butyl [1-(4-chlorobenzyl)piperidin-4-yl]methylcarbamate
Vue d'ensemble
Description
“tert-Butyl [1-(4-chlorobenzyl)piperidin-4-yl]methylcarbamate” is a chemical compound with the formula C18H27ClN2O2 . It is produced by KISHIDA CHEMICAL CO., LTD .
Molecular Structure Analysis
The molecular structure of “tert-Butyl [1-(4-chlorobenzyl)piperidin-4-yl]methylcarbamate” is represented by the formula C18H27ClN2O2 . The InChI code for a similar compound, “tert-Butyl 3-[(4-chlorobenzyl)amino]propanoate”, is 1S/C14H20ClNO2/c1-14(2,3)18-13(17)8-9-16-10-11-4-6-12(15)7-5-11/h4-7,16H,8-10H2,1-3H3 .Applications De Recherche Scientifique
Synthetic Routes and Chemical Interactions
tert-Butyl [1-(4-chlorobenzyl)piperidin-4-yl]methylcarbamate is involved in complex chemical synthesis processes, such as the production of Vandetanib, where it undergoes multiple chemical reactions including substitution, deprotection, and methylation. These processes highlight its role in creating compounds with potential industrial and pharmaceutical applications, demonstrating its utility in the development of complex synthetic routes that can offer higher yields and commercial value (Mi, 2015).
Environmental Impact and Decomposition
The compound is structurally similar to other tertiary butyl compounds like Methyl tert-butyl ether (MTBE), which are known for their environmental persistence and challenges in degradation. Studies on MTBE, for instance, have explored its decomposition in various conditions, including cold plasma reactors, highlighting the challenges and potential strategies for addressing the environmental impact of such compounds. These studies provide insights into the behavior of tert-butyl compounds in the environment and the technological approaches for their remediation (Hsieh et al., 2011).
Potential for Environmental Remediation
Research on related tert-butyl compounds has also focused on their biodegradation and fate in soil and groundwater, with some studies indicating the possibility of aerobic and anaerobic biodegradation under certain conditions. This research is crucial for understanding how compounds like tert-Butyl [1-(4-chlorobenzyl)piperidin-4-yl]methylcarbamate might behave in natural environments and how they can be effectively remediated to mitigate their impact (Thornton et al., 2020).
Relevance in Industrial and Environmental Chemistry
The examination of tert-butyl compounds extends to their roles in various industrial applications, such as fuel additives, where their properties are leveraged to improve fuel performance. However, the environmental persistence and potential toxicity associated with these compounds necessitate ongoing research into their safe use and disposal. Studies on the environmental behavior, fate, and remediation of related compounds provide valuable insights into managing the environmental risks posed by tert-butyl compounds (Pulyalina et al., 2020).
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds have been used to control molecular weight and prevent microgel formation during polymerization reactions .
Mode of Action
It’s known that similar compounds interact with their targets to control molecular weight and prevent microgel formation during polymerization reactions .
Biochemical Pathways
It’s known that similar compounds play a role in polymerization reactions .
Action Environment
It’s known that similar compounds have been used in polymerization reactions, which can be influenced by environmental factors .
Propriétés
IUPAC Name |
tert-butyl N-[[1-[(4-chlorophenyl)methyl]piperidin-4-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN2O2/c1-18(2,3)23-17(22)20-12-14-8-10-21(11-9-14)13-15-4-6-16(19)7-5-15/h4-7,14H,8-13H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVEYLYIJXLQIPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCN(CC1)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901119237 | |
| Record name | Carbamic acid, N-[[1-[(4-chlorophenyl)methyl]-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901119237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl [1-(4-chlorobenzyl)piperidin-4-yl]methylcarbamate | |
CAS RN |
1286264-32-1 | |
| Record name | Carbamic acid, N-[[1-[(4-chlorophenyl)methyl]-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286264-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[[1-[(4-chlorophenyl)methyl]-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901119237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



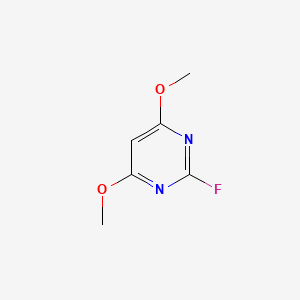
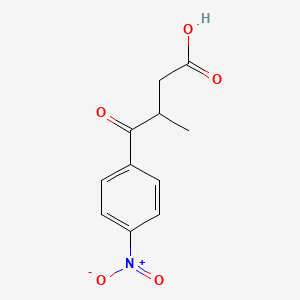



![(R)-tert-Butyl 1-[(tetrahydro-2H-pyran-4-yl)methyl]pyrrolidin-3-ylcarbamate](/img/structure/B3027311.png)

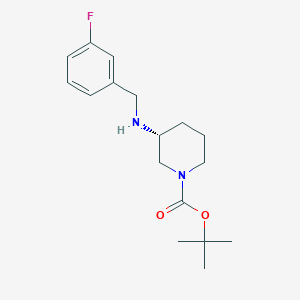
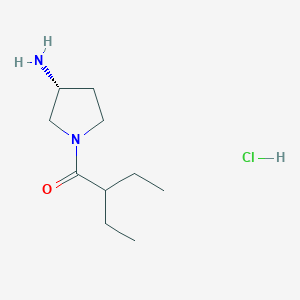
![(R)-tert-Butyl 3-[2-(dimethylamino)acetamido]piperidine-1-carboxylate](/img/structure/B3027317.png)

